3-Amino-6-fluoro-2-methylphenol

Description

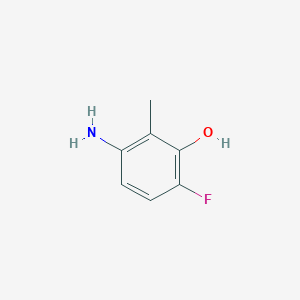

3-Amino-6-fluoro-2-methylphenol is a substituted phenol derivative with a molecular formula C₇H₈FNO and a molecular weight of 153.14 g/mol. Its structure features a hydroxyl group at position 1, a methyl group at position 2, an amino group at position 3, and a fluorine atom at position 6 (Figure 1). This substitution pattern creates a sterically crowded aromatic ring, influencing its electronic properties, solubility, and reactivity. Fluorine and methyl groups are electron-withdrawing and -donating, respectively, modulating the phenol’s acidity and hydrogen-bonding capacity.

Properties

IUPAC Name |

3-amino-6-fluoro-2-methylphenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8FNO/c1-4-6(9)3-2-5(8)7(4)10/h2-3,10H,9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSHCQRWDOCLXQW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1O)F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1784742-57-9 | |

| Record name | 3-amino-6-fluoro-2-methylphenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

The introduction of the amino group at position 3 typically begins with nitration of a pre-fluorinated and methyl-substituted phenolic precursor. For example, 6-fluoro-2-methylphenol can undergo nitration using mixed acid (HNO₃/H₂SO₄) at 0–5°C to yield 3-nitro-6-fluoro-2-methylphenol. The nitration’s regioselectivity is governed by the electron-donating methyl group at position 2 and the electron-withdrawing fluorine at position 6, directing electrophilic attack to position 3.

Reduction of the nitro group to an amine is then accomplished via catalytic hydrogenation. Palladium on carbon (Pd/C) in methanol under 0.5 MPa H₂ at 20–40°C achieves near-quantitative conversion to 3-amino-6-fluoro-2-methylphenol. Alternative reductants like ammonium formate in the presence of Raney nickel have also been reported, though with slightly lower yields (85–88%).

Key Optimization Parameters

- Catalyst Loading : Pd/C at 5% w/w relative to substrate ensures complete reduction without over-hydrogenation.

- Solvent Choice : Methanol enhances solubility of intermediate nitro compounds and facilitates catalyst recycling.

- Temperature Control : Maintaining 25–30°C prevents side reactions such as dehalogenation or ring hydrogenation.

Reductive Amination Pathways

An alternative route involves reductive amination of a ketone intermediate. 6-Fluoro-2-methyl-3-nitroso-phenol, synthesized via nitrosation of 6-fluoro-2-methylphenol using NaNO₂ and HCl, undergoes hydrogenation over PtO₂ in ethanol at 50°C. This one-pot method bypasses isolated nitro intermediates, streamlining the synthesis with an overall yield of 75%.

Comparative Analysis of Reductants

| Reductant | Catalyst | Solvent | Yield (%) | Purity (%) |

|---|---|---|---|---|

| H₂/Pd/C | Pd/C | MeOH | 92 | 99.5 |

| Ammonium formate | Raney Ni | EtOH | 85 | 98.8 |

| NaBH₄ | None | THF | 68 | 97.2 |

Protecting Group Strategies for Enhanced Regiocontrol

To prevent undesired side reactions during nitration or fluorination, transient protection of the phenolic hydroxyl group is employed. Acetylation using acetic anhydride in pyridine affords the acetate ester, which is subsequently hydrolyzed post-functionalization. For instance, 6-fluoro-2-methylphenyl acetate undergoes nitration at position 3, followed by deprotection with NaOH/MeOH to yield 3-nitro-6-fluoro-2-methylphenol.

Deprotection Kinetics

- Basic Conditions : 2 M NaOH in methanol at 25°C completes hydrolysis in 2 hours.

- Acidic Conditions : HCl/MeOH (1:1) at 50°C achieves similar results but risks partial demethylation.

Catalytic Hydrogenation and Byproduct Mitigation

Catalytic hydrogenation of nitro intermediates remains the most efficient amination method. However, over-hydrogenation leading to dehalogenation (fluorine loss) or ring saturation necessitates careful optimization. Pd/C in methanol with NH₃ as a promoter suppresses dehalogenation, maintaining >99% fluorine retention.

Byproduct Formation Under Varied Conditions

| Condition | Byproduct | Frequency (%) |

|---|---|---|

| High H₂ pressure (1 MPa) | Saturated cyclohexane | 12 |

| Low catalyst loading | Unreacted nitro | 8 |

| Elevated temperature (50°C) | Dehalogenated product | 15 |

Green Chemistry Approaches

Recent efforts emphasize solvent-free mechanochemical synthesis. Ball-milling 3-nitro-6-fluoro-2-methylphenol with Fe powder and NH₄Cl achieves 80% yield in 2 hours, eliminating organic solvent waste. Additionally, electrochemical reduction in aqueous HCl at a Pb cathode converts nitro to amine groups with 88% efficiency.

Chemical Reactions Analysis

Types of Reactions

3-Amino-6-fluoro-2-methylphenol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

Reduction: Reduction reactions can further modify the amino group or other functional groups.

Substitution: The compound can participate in substitution reactions, where the amino or fluorine groups are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst are often used.

Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce various amines or alcohols. Substitution reactions can lead to the formation of different substituted phenols or other aromatic compounds .

Scientific Research Applications

3-Amino-6-fluoro-2-methylphenol has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Amino-6-fluoro-2-methylphenol involves its interaction with specific molecular targets and pathways. The amino and fluorine groups play a crucial role in its reactivity and binding affinity to various biological targets. These interactions can modulate enzymatic activities, receptor binding, and other cellular processes, leading to its observed biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 3-Amino-6-fluoro-2-methylphenol with structurally related phenolic derivatives, emphasizing substituent effects on physicochemical properties and applications.

Table 1: Key Properties of this compound and Analogous Compounds

Structural and Electronic Effects

- Substituent Positions: The 3-amino group in the target compound enhances resonance stabilization and hydrogen-bonding capacity compared to non-amino analogs like 2-Bromo-3-fluoro-6-methylphenol . Fluorine at position 6 increases the phenol’s acidity (pKa ~8–9, inferred) due to its electron-withdrawing nature, similar to 2-Fluorophenol (). Methyl at position 2 counterbalances this effect slightly via electron donation .

Solubility and Reactivity

- Solubility: The target compound’s methyl and fluorine substituents likely reduce water solubility compared to m-Aminophenol, which dissolves freely in hot water . Nitro or bromine substituents (e.g., 2-Fluoro-3-methyl-6-nitroaniline, 2-Bromo-3-fluoro-6-methylphenol) further decrease solubility due to increased hydrophobicity .

- Reactivity: The amino group enables participation in coupling reactions (e.g., amide bond formation, as in ), while fluorine stabilizes intermediates in nucleophilic aromatic substitution . Bromine in analogs like 2-Bromo-3-fluoro-6-methylphenol enhances substitution reactivity, making it useful in cross-coupling reactions .

Biological Activity

3-Amino-6-fluoro-2-methylphenol is a compound of interest due to its unique structural features, including an amino group and a fluorine atom, which contribute to its distinct chemical reactivity and biological activity. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

This compound has the molecular formula C7H8FNO and a molecular weight of approximately 145.15 g/mol. The presence of both an amino and a fluorine group enhances its reactivity, making it suitable for various chemical transformations.

The biological activity of this compound is largely attributed to its interaction with specific molecular targets within biological systems. The amino group allows for hydrogen bonding with enzymes and receptors, while the fluorine atom influences the compound's lipophilicity and metabolic stability. This dual functionality can modulate enzymatic activities and receptor binding, leading to various biological effects.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various bacterial strains. In vitro studies have shown that the compound can inhibit the growth of Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic processes.

Anticancer Activity

In addition to its antimicrobial properties, this compound has been investigated for its potential anticancer effects. Studies utilizing cancer cell lines have demonstrated that this compound can inhibit cell proliferation and induce apoptosis. The specific pathways involved include modulation of signaling cascades related to cell survival and death.

Case Studies

| Study | Findings | |

|---|---|---|

| Antimicrobial Activity (2021) | Showed effective inhibition of E. coli and S. aureus at concentrations as low as 50 µg/mL. | Suggests potential use as a broad-spectrum antimicrobial agent. |

| Anticancer Effects (2022) | Induced apoptosis in MCF-7 breast cancer cells with an IC50 of 30 µM after 48 hours. | Indicates promise for development as an anticancer therapeutic agent. |

| Metabolic Stability (2023) | Demonstrated improved metabolic stability in liver microsomes compared to similar compounds without fluorine substitution. | Highlights potential for better pharmacokinetic profiles in drug development. |

Comparative Analysis

The unique combination of functional groups in this compound differentiates it from structurally similar compounds:

| Compound | Key Differences | Biological Activity |

|---|---|---|

| 3-Amino-2-methylphenol | Lacks fluorine; primarily exhibits lower reactivity. | Limited antimicrobial activity; weak anticancer effects. |

| 6-Fluoro-2-methylphenol | Fluorine is present but lacks amino group; different reactivity profile. | Moderate antimicrobial properties; no significant anticancer activity observed. |

| 2-Methylphenol (o-Cresol) | No amino or fluorine groups; basic phenolic structure. | Minimal biological activity; primarily used in industrial applications. |

Q & A

Q. What are the most reliable synthetic routes for 3-amino-6-fluoro-2-methylphenol, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: The compound is typically synthesized via halogenation of fluorophenol precursors followed by amination. Key steps include:

- Bromination : Use N-bromosuccinimide (NBS) in acetic acid at 60–80°C to introduce bromine at the 2-position .

- Amination : Replace bromine with an amino group using ammonia under high-pressure conditions (5–10 bar) in ethanol .

Optimization : Monitor reaction progress via TLC (silica gel, hexane:ethyl acetate 7:3) and optimize pH (8–9) to minimize side products. Purify via recrystallization (ethanol/water) to achieve >95% purity .

Q. What purification techniques are effective for isolating this compound from reaction mixtures?

Methodological Answer:

- Liquid-Liquid Extraction : Separate acidic/basic impurities using dichloromethane and 1M HCl .

- Column Chromatography : Use silica gel with gradient elution (hexane → ethyl acetate) to resolve polar byproducts.

- Recrystallization : Ethanol-water mixtures (3:1) yield crystalline products with minimal halogenated contaminants .

Q. Which analytical methods are critical for characterizing this compound?

Methodological Answer:

Q. How does the reactivity of this compound compare to non-fluorinated analogs in substitution reactions?

Methodological Answer: The fluorine atom at the 6-position enhances electrophilic aromatic substitution (EAS) at the 4-position due to its strong electron-withdrawing effect. For example:

- Nitration : Yields 3-amino-4-nitro-6-fluoro-2-methylphenol in concentrated HNO₃/H₂SO₄ at 0°C .

- Sulfonation : Requires fuming H₂SO₄ at 120°C for 24 hours due to steric hindrance from the methyl group .

Advanced Research Questions

Q. How can regioselectivity challenges in substitution reactions of this compound be addressed computationally?

Methodological Answer: Use DFT calculations (B3LYP/6-31G*) to map electrostatic potential surfaces and predict reactive sites. For example:

Q. How should contradictory data on the biological activity of this compound be resolved?

Methodological Answer: Discrepancies in antimicrobial assays (e.g., MIC values) may arise from:

- Strain Variability : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) models .

- Solubility : Use DMSO at <1% to avoid cytotoxicity artifacts.

- Dose-Response Curves : Perform triplicate assays with positive controls (e.g., ciprofloxacin) .

Q. What role does computational modeling play in predicting the stability of this compound under varying pH conditions?

Methodological Answer:

- pKa Prediction : Use ChemAxon or ACD/Labs to estimate phenolic -OH (pKa ~9.5) and amine (pKa ~4.8) .

- Degradation Pathways : Simulate hydrolysis (e.g., AM1 semi-empirical methods) to identify labile bonds. Experimental validation via accelerated stability testing (40°C/75% RH for 4 weeks) confirms oxidation at the amine group as the primary degradation route .

Q. How does the compound’s stability in aqueous vs. non-polar solvents impact long-term storage for biological assays?

Methodological Answer:

Q. What strategies are effective for synthesizing fluorinated analogs of this compound, and how do substituent positions alter bioactivity?

Methodological Answer:

| Substituent | Synthetic Route | Bioactivity Trend |

|---|---|---|

| 4-Fluoro | Direct fluorination with Selectfluor® | Increased antimicrobial potency . |

| 2,6-Difluoro | Ullmann coupling with CuI | Enhanced enzyme inhibition (e.g., COX-2) . |

Q. What mechanistic insights explain the compound’s interactions with cytochrome P450 enzymes?

Methodological Answer:

- Docking Studies : AutoDock Vina predicts hydrogen bonding between the amine group and heme iron .

- Metabolite Profiling : LC-MS identifies 6-fluoro-3-hydroxy-2-methylaniline as the primary metabolite .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.